molecular formula C6H6N4O B096231 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol CAS No. 18591-70-3

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Cat. No.: B096231
CAS No.: 18591-70-3
M. Wt: 150.14 g/mol
InChI Key: VVQUAWREPHCLDH-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound has been observed to impact gene expression profiles, resulting in changes in protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. These temporal effects are critical for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)6-8-7-3-10(6)9-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQUAWREPHCLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=NN=CN2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892413
Record name 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18591-70-3
Record name 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 2
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 3
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 4
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 5
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 6
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

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